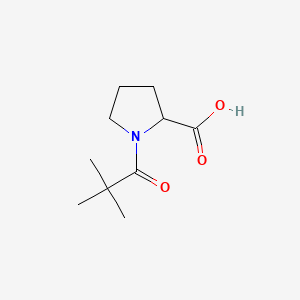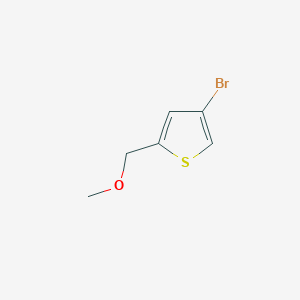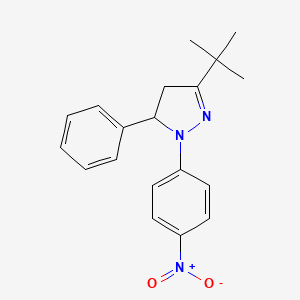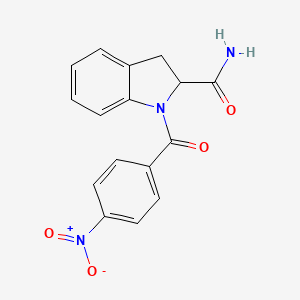
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid, also known as 1-(2,2-Dimethylpropanoyl)proline, is an organic compound with the molecular formula C10H17NO3 .
Molecular Structure Analysis
The molecular structure of 1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid can be represented by the InChI code: 1S/C10H17NO3/c1-10(2,3)9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) and the InChI Key: PKLZSYAHHJSOFE-UHFFFAOYSA-N . The compound has a molecular weight of 199.25 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 138-139 degrees Celsius .Aplicaciones Científicas De Investigación
Intermolecular Hydrogen Bonding
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid demonstrates potential in the study of intermolecular hydrogen bonding. For instance, a 2,2-dimethylbutynoic acid with a pyridone terminus acts as a self-complement in molecular recognition, forming an intermolecularly hydrogen-bonded dimer. This phenomenon has been observed in various conditions, offering insights into molecular interactions and structures (Wash et al., 1997).
Crystal Structure Analysis
The compound is relevant in crystallography, as shown in the synthesis and crystal structure investigation of pyridine derivatives. These studies explore how molecular structure affects the alignment and formation of infinite antiparallel chains, contributing significantly to crystal engineering and materials science (Ramasubramanian et al., 2007).
Molecular Recognition and Self-Assembly
In the realm of molecular recognition and self-assembly, 1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid-related compounds play a crucial role. Studies have shown how molecules with carboxylic acid and pyridine groups form unique hydrogen-bonded structures, enhancing our understanding of molecular assembly and design (Long et al., 2014).
Catalysis in Organic Synthesis
The compound's derivatives have applications in catalysis for organic synthesis. For example, Pyridinium-1-sulfonic acid-2-carboxylic acid chloride has been used as an efficient catalyst in the preparation of hexahydroquinolines, showcasing its utility in facilitating chemical reactions and synthesizing valuable compounds (Moosavi-Zare & Afshar-Hezarkhani, 2020).
Coordination Polymers
This compound also finds importance in the preparation of metal-organic frameworks (MOFs), which have diverse applications including adsorption, separation processes, and catalysis. Research on coordination polymers with pyridine dicarboxylic acids demonstrates the potential of these structures in material science and chemistry (Tabatabaee et al., 2011).
Supramolecular Chemistry
In supramolecular chemistry, the study of hydrogen-bonded carboxylic acid dimers with symmetrically disordered H atoms offers insights into molecular packing and interaction patterns, which are crucial for designing advanced materials and understanding biological processes (Wojnarska et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
1-(2,2-dimethylpropanoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLZSYAHHJSOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114525-92-7 |
Source


|
| Record name | 1-(2,2-dimethylpropanoyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole](/img/structure/B2436586.png)
![[5-(4-Ethylphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2436587.png)
![3-(3-Chlorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2436590.png)
![1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2436591.png)



![3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2436598.png)


![12-oxo-N-(1-propan-2-ylpiperidin-4-yl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2436603.png)